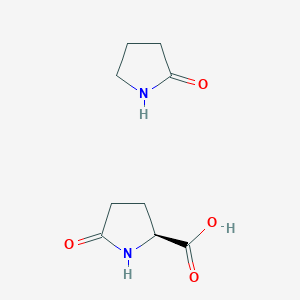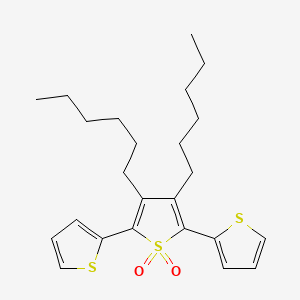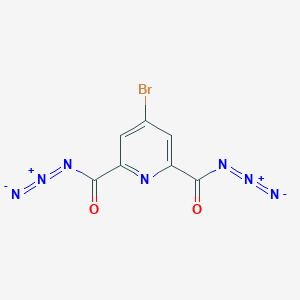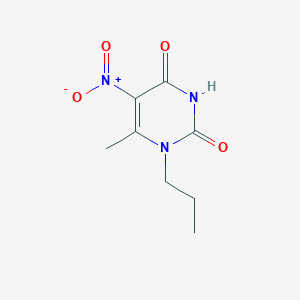![molecular formula C9H10N2OS B14239658 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine CAS No. 393786-76-0](/img/structure/B14239658.png)
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine is a heterocyclic compound that features a furan ring and a pyrazine ring connected via a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine typically involves the reaction of furan-2-ylmethanethiol with 1,4-dihydropyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the pyrazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the pyrazine ring.
Substitution: Electrophilic substitution reactions can occur on the furan ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s activity. The furan and pyrazine rings may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Another compound featuring a furan ring and a sulfanyl linkage, but with a benzoic acid moiety instead of a pyrazine ring.
Furan-2-ylmethanethiol: A simpler compound with a furan ring and a thiol group, used as a precursor in the synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine.
Uniqueness
This compound is unique due to the combination of its furan and pyrazine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new drugs and materials.
Propiedades
Número CAS |
393786-76-0 |
|---|---|
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylsulfanyl)-1,4-dihydropyrazine |
InChI |
InChI=1S/C9H10N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6,10-11H,7H2 |
Clave InChI |
WPYWEFDRMNTITI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CSC2=CNC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)

![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)


![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)



